4-iodo-1-(3-methoxypropyl)-1H-pyrazole
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Overview
Description
4-iodo-1-(3-methoxypropyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of an iodine atom and a methoxypropyl group in this compound makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-(3-methoxypropyl)-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 4-iodopyrazole with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-(3-methoxypropyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a thiolate can yield a thioether derivative, while oxidation can produce a corresponding sulfoxide or sulfone.
Scientific Research Applications
4-iodo-1-(3-methoxypropyl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 4-iodo-1-(3-methoxypropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and methoxypropyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-iodopyrazole: Lacks the methoxypropyl group, making it less versatile in certain applications.
1-(3-methoxypropyl)-1H-pyrazole: Lacks the iodine atom, which may reduce its reactivity in substitution reactions.
4-bromo-1-(3-methoxypropyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.
Uniqueness
The combination of the iodine atom and methoxypropyl group in 4-iodo-1-(3-methoxypropyl)-1H-pyrazole provides a unique set of chemical properties that can be exploited in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
Molecular Formula |
C7H11IN2O |
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Molecular Weight |
266.08 g/mol |
IUPAC Name |
4-iodo-1-(3-methoxypropyl)pyrazole |
InChI |
InChI=1S/C7H11IN2O/c1-11-4-2-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 |
InChI Key |
RRPQYLBJASONHB-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C=C(C=N1)I |
Origin of Product |
United States |
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